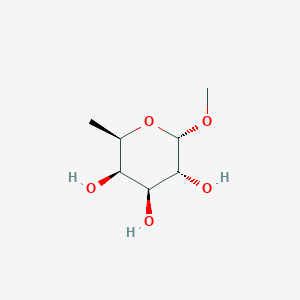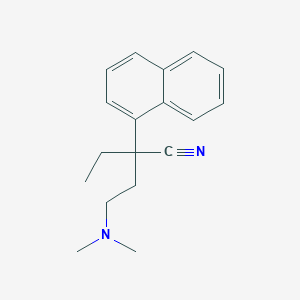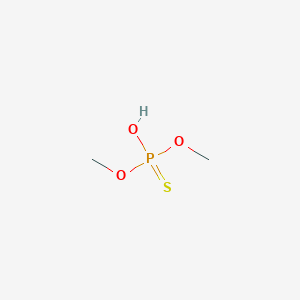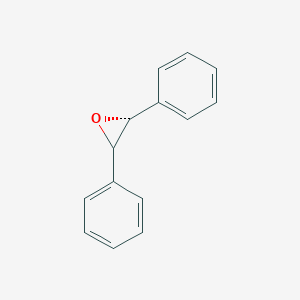
Óxido de trans-Estilbeno
Descripción general
Descripción
Synthesis Analysis
The synthesis of trans-stilbene oxide has been achieved through various methods, including the epoxidation of trans-stilbene using different catalysts and conditions. One notable method involves the use of mesoporous Mn-MCM-41 and Zr–Mn-MCM-41 molecular sieves as catalysts, which have demonstrated high selectivity and efficiency in the epoxidation process, yielding trans-stilbene oxide with impressive selectivity and yield under liquid phase reaction conditions (Selvaraj et al., 2005).
Molecular Structure Analysis
The molecular structure of trans-stilbene oxide is characterized by the presence of an epoxide ring, which is a three-membered cyclic ether, attached to a trans-configured stilbene backbone. This structure imparts unique chemical properties to the compound, such as its reactivity towards nucleophiles and its role as an intermediate in various organic transformations.
Chemical Reactions and Properties
trans-Stilbene oxide undergoes a variety of chemical reactions, exploiting its epoxide functionality. It can participate in ring-opening reactions with nucleophiles, leading to the formation of diols, or undergo rearrangements under acidic conditions. Its reactivity has been explored in the context of phosphinylidene reactions, where it can yield trans-stilbene and hydroxyphosphonate derivatives through reaction with phenyl- and cyclohexylphosphinylidenes (Nakayama et al., 1975).
Aplicaciones Científicas De Investigación
Catálisis en Síntesis Orgánica
Óxido de trans-Estilbeno: se utiliza como intermedio en la síntesis de diversos compuestos orgánicos. Su papel en la catálisis es significativo, particularmente en las reacciones de epoxidación donde actúa como sustrato. El compuesto se ha utilizado en sistemas de catálisis heterogénea ecológicos, como los compuestos de óxido de cobalto/óxido de grafeno reducido, que muestran alta conversión y selectividad hacia la epoxidación de trans-Estilbeno .
Intermediarios Farmacéuticos
El grupo epóxido en This compound es una parte valiosa en la química farmacéutica. Puede someterse a nuevas transformaciones químicas para producir una gama de moléculas bioactivas, incluidos estrógenos sintéticos no esteroideos como el dietilestilbestrol .
Ciencia de Materiales
En la ciencia de materiales, This compound encuentra aplicación como fósforo y centelleador debido a sus propiedades luminiscentes. Esto lo hace útil en la fabricación de dispositivos que detectan o miden la radiación ionizante .
Aplicaciones Ópticas
Debido a su capacidad de emitir luz, This compound se utiliza en la producción de láseres de colorante y blanqueadores ópticos. Estas aplicaciones aprovechan las características fluorescentes del compuesto para mejorar el brillo y el color de los materiales .
Síntesis de Derivados de Estilbeno
This compound: sirve como material de partida para la síntesis de varios derivados de estilbeno. Estos derivados se construyen mediante reacciones de acoplamiento cruzado y son significativos en la creación de estructuras bioactivas naturales y sintéticas .
Química Analítica
En la química analítica, This compound participa en análisis cualitativos y cuantitativos. La actividad biológica de sus derivados y las posibles aplicaciones como conservantes, antisépticos y desinfectantes son de particular interés .
Química Ambiental
El papel del compuesto en procesos químicos respetuosos con el medio ambiente es notable. Por ejemplo, se utiliza en reacciones que utilizan oxígeno molecular como oxidante, reduciendo la necesidad de productos químicos nocivos y apoyando las iniciativas de química verde .
Síntesis Asimétrica
This compound: también es importante en la síntesis asimétrica, donde se puede utilizar para crear moléculas quirales. Esto es crucial en la producción de sustancias enantioméricamente puras, que son esenciales en el desarrollo de ciertos fármacos .
Mecanismo De Acción
Target of Action
It’s known that stilbenes, a class of compounds to which trans-stilbene oxide belongs, have been found to interact with various biological targets, including the nf-κb pathway .
Mode of Action
It’s known that stilbenes can regulate the nf-κb pathway through the phosphorylation of iκb, leading to its degradation and the release of nf-κb, which then translocates to the nucleus for the transcription of genes .
Biochemical Pathways
Stilbenes, including trans-Stilbene oxide, are known to affect several biochemical pathways. These include pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . The compound’s interaction with these pathways can lead to various downstream effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Result of Action
It’s known that stilbenes can have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Action Environment
The action, efficacy, and stability of trans-Stilbene oxide can be influenced by various environmental factors. For example, the presence of imidazole under irradiation with a white LED light source has been shown to enhance the enantioselective epoxidation of trans-Stilbene .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R)-2,3-diphenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCJQKUWGAZPFX-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315411 | |
| Record name | (R,R)-Stilbene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Aldrich MSDS] | |
| Record name | trans-Stilbene oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
25144-18-7, 1439-07-2 | |
| Record name | (R,R)-Stilbene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stilbene oxide, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Stilbene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Stilbene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R,R)-Stilbene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-α,α-epoxydibenzyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STILBENE OXIDE, (2R,3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIG187ZROD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: trans-Stilbene oxide primarily interacts with two key enzyme families: epoxide hydrolases (EHs) and glutathione S-transferases (GSTs).
ANone:
- Spectroscopic Data:
- NMR: 1H NMR and 13C NMR data, along with lanthanide-induced shift analysis, have been used to determine the conformation of trans-stilbene oxide. [] The phenyl rings are found to be approximately perpendicular to the oxirane ring.
- Circular Dichroism: Studies have demonstrated that the circular dichroism of (+)-trans-stilbene oxide arises mainly from Coulombic interactions between the excitation moments of the two alkyl-phenyl chromophores. This analysis confirms the R,R-configuration for both asymmetric carbon atoms. []
ANone: This question requires further investigation as the provided research papers primarily focus on the biological activity, metabolism, and enzymatic interactions of trans-stilbene oxide. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its role as a research tool or model substrate is limited within this dataset.
ANone: The research provided does not delve into specific computational studies or QSAR models developed for trans-stilbene oxide.
ANone: The provided research highlights some key SAR aspects of trans-stilbene oxide, primarily concerning its interaction with EHs and GSTs:
- Alkyl substituents on the double bond generally increase Vmax, with trans-β-propylstyrene oxide showing the highest turnover rate. []
- cis-Stilbene oxide and styrene oxide exhibit lower Km values than trans-stilbene oxide, indicating higher affinity for the enzyme. []
- Bulky substrates like benzo[a]pyrene 4,5-oxide and cholesterol 5,6α-oxide show little to no activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


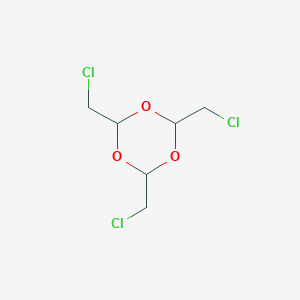


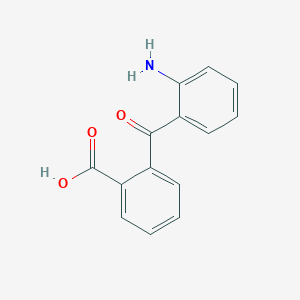
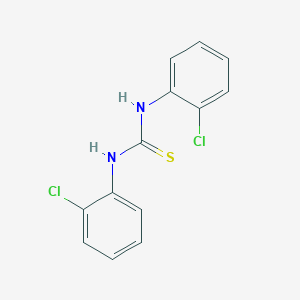

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)

